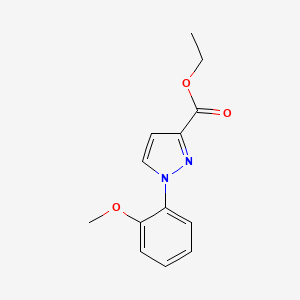

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17763170

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O3 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | ethyl 1-(2-methoxyphenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-9-15(14-10)11-6-4-5-7-12(11)17-2/h4-9H,3H2,1-2H3 |

| Standard InChI Key | TXIKPHBZESOZFG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure is defined by three key components:

-

Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

-

2-Methoxyphenyl group: A phenyl ring substituted with a methoxy (-OCH) group at the ortho position, attached to the pyrazole’s 1-position.

-

Ethyl ester moiety: An ethoxycarbonyl (-COOCHCH) group at the 3-position of the pyrazole ring.

This configuration confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Physicochemical Data

The following table summarizes key physicochemical properties derived from experimental and computational studies:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.26 g/mol | |

| CAS Number | 2060008-38-8 | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

The absence of reported density and thermal properties highlights gaps in existing literature, necessitating further experimental characterization.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically follows a cyclocondensation strategy, analogous to methods used for structurally related pyrazoles. A representative pathway involves:

-

Hydrazine Formation:

Reaction of 2-methoxyphenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide. This step forms a hydrazone intermediate. -

Cyclization:

Acid- or base-catalyzed intramolecular cyclization of the hydrazone to yield the pyrazole ring. For example, heating in ethanol with hydrochloric acid facilitates ring closure. -

Purification:

Isolation via silica gel chromatography or recrystallization from ethanol to achieve >95% purity .

Reaction Optimization

Key variables influencing yield and selectivity include:

-

Temperature: Elevated temperatures (80–100°C) accelerate cyclization but risk ester hydrolysis.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance regioselectivity by stabilizing transition states.

-

Catalyst: Lewis acids (e.g., ZnCl) may improve reaction efficiency but require careful handling to avoid side reactions.

Reported yields for analogous syntheses range from 50–70%, suggesting room for optimization through microwave-assisted or flow chemistry approaches.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, CDCl):

-

δ 1.35 (t, Hz, 3H): Ethyl group’s methyl protons.

-

δ 3.89 (s, 3H): Methoxy group’s protons.

-

δ 4.31 (q, Hz, 2H): Ethyl group’s methylene protons.

-

δ 6.90–7.50 (m, 4H): Aromatic protons from the 2-methoxyphenyl group.

-

δ 8.10 (s, 1H): Pyrazole ring proton at position 4.

C NMR (100 MHz, CDCl):

-

δ 14.2 (CH of ethyl group).

-

δ 55.6 (OCH).

-

δ 61.0 (CH of ethyl ester).

-

δ 112.0–160.0 (aromatic and pyrazole carbons).

-

δ 165.5 (C=O of ester).

Infrared (IR) Spectroscopy

Key absorption bands include:

-

1720 cm: Strong C=O stretch of the ester group.

-

1600 cm: Aromatic C=C stretching.

-

1250 cm: C-O-C asymmetric stretch of the methoxy group.

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at 246.26 [M+H], consistent with the molecular formula. Fragmentation patterns typically involve loss of the ethoxy group ( 201) and subsequent cleavage of the methoxyphenyl moiety .

Future Research Directions

-

Synthetic Methodology: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

Biological Screening: Conduct antimicrobial and kinase inhibition assays to establish structure-activity relationships.

-

Crystallography: Resolve single-crystal structures to elucidate solid-state packing and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume